Aripiprazole Metabolite
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[(2-oxo-3,4-dihydro-1H-quinolin-7-yl)oxy]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c15-12-6-4-9-3-5-10(8-11(9)14-12)18-7-1-2-13(16)17/h3,5,8H,1-2,4,6-7H2,(H,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLLAHJYNQOJXOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=CC(=C2)OCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58899-27-7 | |
| Record name | 4-((2-Oxo-3,4-dihydro-1H-quinolin-7-yl)oxy)butanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058899277 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-((2-OXO-3,4-DIHYDRO-1H-QUINOLIN-7-YL)OXY)BUTANOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9K3DEA9SHF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Bioconversion Pathways and Enzymatic Dynamics of Aripiprazole to Dehydro Aripiprazole
Primary Metabolic Transformations of Aripiprazole (B633)
Aripiprazole undergoes extensive hepatic metabolism through three main Phase I biotransformation pathways: dehydrogenation, hydroxylation, and N-dealkylation drugbank.comfda.govwikipedia.orgnih.gov. These reactions are catalyzed by specific enzymes and lead to the formation of various metabolites, with dehydro-aripiprazole being the most significant.
Hydroxylation Pathway
Hydroxylation is another major pathway in the metabolism of aripiprazole drugbank.comfda.govnih.gov. This process involves the addition of a hydroxyl group to the aripiprazole molecule, a reaction also mediated by the cytochrome P450 system nih.gov. This transformation contributes to the formation of several other metabolites, which are generally considered to be inactive. Research indicates that both dehydrogenation and hydroxylation are key phase I mechanisms in the biotransformation of aripiprazole nih.govresearchgate.net.
N-Dealkylation Pathway
The third primary metabolic route for aripiprazole is N-dealkylation drugbank.comfda.govwikipedia.org. This pathway involves the removal of an alkyl group from a nitrogen atom within the aripiprazole structure. In vitro studies have identified this as a key biotransformation process alongside dehydrogenation and hydroxylation fda.govnih.gov. The N-dealkylation pathway is catalyzed exclusively by the CYP3A4 enzyme drugbank.comfda.govclinpgx.org.
Table 1: Overview of Aripiprazole's Primary Metabolic Pathways
| Metabolic Pathway | Primary Metabolite | Pharmacological Activity of Metabolite | Key Enzymes Involved |
|---|---|---|---|
| Dehydrogenation | Dehydro-aripiprazole (OPC-14857) | Active | CYP2D6, CYP3A4 |
| Hydroxylation | Various hydroxylated metabolites | Inactive | CYP2D6, CYP3A4 |
| N-Dealkylation | Various dealkylated metabolites | Inactive | CYP3A4 |
Cytochrome P450 Isoenzyme Involvement in Metabolite Formation
The metabolism of aripiprazole is predominantly carried out by two main cytochrome P450 isoenzymes: CYP2D6 and CYP3A4 nih.govdrugbank.comaustinpublishinggroup.com. These enzymes are responsible for the primary biotransformation pathways that lead to the formation of dehydro-aripiprazole and other metabolites fda.govnih.gov. The interplay and individual activity of these enzymes can lead to significant inter-individual variability in drug metabolism benthamdirect.com.
Role of CYP2D6
CYP2D6 plays a crucial role in both the dehydrogenation and hydroxylation of aripiprazole fda.govclinpgx.orgnih.gov. The function of this enzyme is particularly significant due to its well-documented genetic polymorphism, which can categorize individuals into different metabolizer phenotypes (e.g., poor, intermediate, extensive, and ultrarapid metabolizers) nih.govnih.gov.
Individuals classified as CYP2D6 poor metabolizers (PMs) exhibit substantially altered pharmacokinetics. In these individuals, the mean elimination half-life of aripiprazole is significantly prolonged to approximately 146 hours, compared to about 75 hours in extensive metabolizers (EMs) nih.gov. This reduced metabolic capacity leads to higher plasma concentrations of the parent drug nih.govresearchgate.net. The genetic status of CYP2D6 is a major determinant of aripiprazole's pharmacokinetic profile nih.govbohrium.com. In extensive metabolizers, the metabolic contribution of CYP2D6 and CYP3A4 is nearly equal, but this ratio shifts in intermediate metabolizers nih.gov.
Role of CYP3A4
CYP3A4 is a versatile enzyme in the metabolism of aripiprazole, participating in all three primary pathways: dehydrogenation, hydroxylation, and N-dealkylation fda.govclinpgx.orgnih.gov. Notably, it is the sole enzyme responsible for the N-dealkylation pathway drugbank.comfda.govnih.gov.
CYP3A4's role becomes even more critical in individuals with reduced or absent CYP2D6 activity. In CYP2D6 poor metabolizers, the metabolic burden shifts, and CYP3A4 becomes a primary pathway for the biotransformation of aripiprazole nih.govresearchgate.net. Furthermore, studies suggest that CYP3A4 is also involved in the subsequent elimination of the active metabolite, dehydro-aripiprazole nih.gov. The combined action and potential genetic variations of both CYP2D6 and CYP3A4 contribute to the notable interindividual pharmacokinetic variability observed with aripiprazole treatment nih.gov.
Table 2: Functions of Key Cytochrome P450 Isoenzymes in Aripiprazole Metabolism
| Isoenzyme | Metabolic Pathways Catalyzed | Significance in Aripiprazole Metabolism |
|---|---|---|
| CYP2D6 | Dehydrogenation, Hydroxylation | Major role in forming the active metabolite dehydro-aripiprazole. Genetic polymorphisms significantly alter drug half-life and exposure. nih.govnih.gov |
| CYP3A4 | Dehydrogenation, Hydroxylation, N-Dealkylation | Participates in all three primary pathways and is the sole catalyst for N-dealkylation. fda.govclinpgx.org Plays a compensatory role in CYP2D6 poor metabolizers and is involved in the elimination of dehydro-aripiprazole. nih.gov |
Prodrug Conversion Precursors to Aripiprazole: Implications for Metabolite Generation (e.g., Aripiprazole Lauroxil Biotransformation)
To facilitate extended-release formulations, prodrugs of aripiprazole have been developed, such as aripiprazole lauroxil. clinpgx.orgresearchgate.net Aripiprazole lauroxil is an N-acyloxymethyl prodrug that requires bioconversion to release the active aripiprazole molecule. researchgate.netnih.gov This conversion is a two-step process that precedes the subsequent metabolism of aripiprazole to dehydro-aripiprazole. drugbank.comnih.gov The generation of aripiprazole from its lauroxil prodrug is a prerequisite for the formation of the dehydro- metabolite.
Esterase-Mediated Hydrolysis of Prodrugs
Following intramuscular administration, aripiprazole lauroxil undergoes an initial, enzyme-mediated hydrolysis. researchgate.netnih.govnih.gov This first step is catalyzed by esterase enzymes, which cleave the ester bond of the prodrug. clinpgx.orgdrugbank.comdovepress.com The enzymatic cleavage results in the formation of an intermediate metabolite, N-hydroxymethyl-aripiprazole, and lauric acid, a naturally occurring fatty acid. nih.govresearchgate.netnih.gov The rate of this initial bioconversion is influenced by the slow dissolution of the crystalline aripiprazole lauroxil particles at the injection site. nih.govnih.gov
Non-Enzymatic Hydrolysis to Aripiprazole
The intermediate N-hydroxymethyl-aripiprazole is unstable and rapidly undergoes a second conversion step. drugbank.comresearchgate.net This step is a non-enzymatic, spontaneous hydrolysis reaction. clinpgx.orgnih.govnih.gov Through water-mediated hydrolysis, N-hydroxymethyl-aripiprazole cleaves to yield the active aripiprazole molecule and formaldehyde. nih.govresearchgate.netnih.gov This non-enzymatic process is thought to be dependent on factors such as pH and temperature rather than enzymatic activity. nih.gov Once aripiprazole is formed, it becomes available for systemic circulation and subsequent hepatic metabolism into dehydro-aripiprazole via CYP2D6 and CYP3A4 enzymes. nih.govnih.gov
| Step | Process | Catalyst | Reactant | Products |
|---|---|---|---|---|
| 1 | Ester Bond Cleavage | Esterase Enzymes | Aripiprazole Lauroxil | N-hydroxymethyl-aripiprazole, Lauric Acid |
| 2 | Spontaneous Hydrolysis | Water (Non-enzymatic) | N-hydroxymethyl-aripiprazole | Aripiprazole, Formaldehyde |
Molecular Pharmacology and Receptor Interaction Profiles of Dehydro Aripiprazole
Dopamine (B1211576) Receptor Agonism and Partial Agonism
Dehydro-aripiprazole's interaction with dopamine receptors is a cornerstone of its pharmacological profile. It primarily acts as a partial agonist at D2 and D3 receptors, a mechanism it shares with its parent compound, aripiprazole (B633). medchemexpress.commedchemexpress.com
Dehydro-aripiprazole exhibits a high binding affinity for dopamine D2 receptors, similar to that of aripiprazole. fda.govpharmgkb.org This high affinity allows it to effectively compete with the endogenous neurotransmitter dopamine at these receptor sites.
As a partial agonist, dehydro-aripiprazole possesses intrinsic activity at the D2 receptor that is lower than that of the full agonist dopamine but greater than that of a pure antagonist. nih.gov This means it can produce a submaximal response at the D2 receptor. The intrinsic activity of dehydro-aripiprazole at both D2S and D2L receptor isoforms has been found to be similar to that of aripiprazole. nih.gov This partial agonism is thought to contribute to its stabilizing effect on the dopamine system; in conditions of excessive dopamine activity, it acts as an antagonist, while in states of low dopamine, it provides a baseline level of receptor stimulation.
Table 1: Dopamine D2 Receptor Binding Affinity of Dehydro-aripiprazole
| Compound | Receptor | Binding Affinity (Ki, nM) |
|---|---|---|
| Dehydro-aripiprazole | D2 | Similar to aripiprazole |
Note: Specific Ki values for dehydro-aripiprazole are not consistently reported across the literature, but its affinity is repeatedly stated to be similar to aripiprazole's high affinity for the D2 receptor.
Similar to its action at the D2 receptor, dehydro-aripiprazole is also a partial agonist at the dopamine D3 receptor. medchemexpress.commedchemexpress.com Aripiprazole and, by extension, dehydro-aripiprazole have a high affinity for D3 receptors. drugbank.comeuropa.eu
Dehydro-aripiprazole, like its parent compound, demonstrates a moderate affinity for the dopamine D4 receptor. drugbank.comeuropa.eu This interaction is less pronounced than its high affinity for D2 and D3 receptors.
Serotonin (B10506) Receptor Modulation
Dehydro-aripiprazole also interacts with various serotonin (5-HT) receptors, which is a key feature of many atypical antipsychotics and contributes to their broader spectrum of efficacy.
Dehydro-aripiprazole acts as an antagonist at the serotonin 5-HT2A receptor. medchemexpress.commedchemexpress.com This antagonistic activity at 5-HT2A receptors is a common characteristic of atypical antipsychotics and is believed to be important for their efficacy, particularly in improving negative symptoms and reducing the risk of extrapyramidal side effects. drugbank.comfrontiersin.org
Table 2: Serotonin Receptor Interaction Profile of Dehydro-aripiprazole
| Compound | Receptor | Activity |
|---|---|---|
| Dehydro-aripiprazole | 5-HT1A | Partial Agonist |
| Dehydro-aripiprazole | 5-HT2A | Antagonist |
5-HT2B and 5-HT7 Receptor Interactions
Dehydro-aripiprazole, the primary active metabolite of aripiprazole, demonstrates a significantly different binding profile at various serotonin receptor subtypes compared to its parent compound. Research indicates that dehydro-aripiprazole possesses a considerably lower affinity for several receptor subtypes, including the serotonergic, noradrenergic, and histaminergic receptors. tga.gov.au
While aripiprazole shows a very high affinity for the 5-HT2B receptor, with a Ki value of 0.36 nM, detailed quantitative data on the binding affinity of dehydro-aripiprazole at this specific receptor is not as extensively documented in publicly available literature. psychscenehub.commdedge.com However, it is generally understood that its affinity is much lower than that of aripiprazole. tga.gov.au
Similarly, aripiprazole exhibits a moderate affinity for the 5-HT7 receptor, with a reported Ki value of 39 nM. ebmconsult.comdrugbank.comfda.gov In contrast, dehydro-aripiprazole's affinity for this receptor is substantially reduced, falling into the category of much lower affinity compared to aripiprazole. tga.gov.au This diminished interaction with both 5-HT2B and 5-HT7 receptors is a key pharmacological distinction between the metabolite and the parent drug.
Adrenergic and Histamine Receptor Interactions
Alpha-1 Adrenergic Receptor Activity
Aripiprazole displays a moderate affinity for the alpha-1 adrenergic receptor, with a Ki value of 57 nM. ebmconsult.comdrugbank.comfda.gov This interaction is thought to contribute to some of the clinical effects observed with aripiprazole, such as orthostatic hypotension. drugbank.comtorrentpharma.comfda.gov Dehydro-aripiprazole, in line with its generally reduced affinity for non-dopaminergic receptors, has a much lower affinity for the alpha-1 adrenergic receptor compared to aripiprazole. tga.gov.au
Absence of Cholinergic Muscarinic Receptor Affinity
A notable characteristic of aripiprazole's pharmacological profile is its lack of any significant affinity for cholinergic muscarinic receptors, with an IC50 value greater than 1000 nM. tga.gov.auebmconsult.comdrugbank.comfda.govdrugbank.com This property is shared by its active metabolite, dehydro-aripiprazole. The absence of interaction with these receptors is a significant feature, distinguishing it from some other antipsychotic agents.
Receptor Binding Affinity Data
| Compound | Receptor | Ki (nM) |
| Aripiprazole | 5-HT2B | 0.36 psychscenehub.commdedge.com |
| Dehydro-aripiprazole | 5-HT2B | Much lower than aripiprazole tga.gov.au |
| Aripiprazole | 5-HT7 | 39 ebmconsult.comdrugbank.comfda.gov |
| Dehydro-aripiprazole | 5-HT7 | Much lower than aripiprazole tga.gov.au |
| Aripiprazole | Serotonin Reuptake Site | 98 tga.gov.auebmconsult.comdrugbank.comfda.gov |
| Dehydro-aripiprazole | Serotonin Reuptake Site | Much lower than aripiprazole tga.gov.au |
| Aripiprazole | Alpha-1 Adrenergic | 57 ebmconsult.comdrugbank.comfda.gov |
| Dehydro-aripiprazole | Alpha-1 Adrenergic | Much lower than aripiprazole tga.gov.au |
| Aripiprazole | Histamine H1 | 61 ebmconsult.comdrugbank.comfda.gov |
| Dehydro-aripiprazole | Histamine H1 | Much lower than aripiprazole tga.gov.au |
| Aripiprazole | Cholinergic Muscarinic | >1000 (IC50) tga.gov.auebmconsult.comdrugbank.comfda.govdrugbank.com |
| Dehydro-aripiprazole | Cholinergic Muscarinic | No appreciable affinity |
Pharmacokinetic Characteristics of Dehydro Aripiprazole
Plasma Concentration and Systemic Exposure Relative to Parent Compound
At steady state, which is typically achieved within 14 days of continuous dosing, dehydro-aripiprazole represents a significant portion of the total active moieties in the systemic circulation. fda.govfda.gov The systemic exposure of dehydro-aripiprazole, as measured by the area under the curve (AUC) in plasma, is approximately 40% of the aripiprazole (B633) AUC. fda.govnih.govpharmgkb.orgfda.govdrugbank.comwikipedia.orgqbdpharmaceuticals.com In some instances, after multiple doses of a long-acting injectable formulation, the dehydro-aripiprazole AUC in plasma can be around 29.1-32.5% of the aripiprazole AUC. tga.gov.au Studies in deceased individuals on long-term aripiprazole therapy have found a median metabolite-to-parent drug ratio of 0.72 in hair segments, with a range of 0.21 to 1.5. nih.gov
Protein Binding Characteristics in Biological Matrices (e.g., serum albumin)
Both aripiprazole and dehydro-aripiprazole exhibit high binding to serum proteins, exceeding 99% at therapeutic concentrations. fda.govfda.govdrugbank.comqbdpharmaceuticals.comnih.govdrugbank.comtexas.gov The primary binding protein for both compounds in the plasma is albumin. fda.govfda.govdrugbank.comqbdpharmaceuticals.comnih.govdrugbank.comtexas.govpsychopharmacologyinstitute.com Studies have shown that dehydro-aripiprazole has a high affinity for binding to human serum albumin (HSA). nih.govacs.org The chloro-group on the phenylpiperazine ring of the aripiprazole molecule, and by extension dehydro-aripiprazole, plays a significant role in this high-affinity binding to HSA. nih.govnih.gov The binding site for aripiprazole on HSA has been identified as site II in subdomain III. nih.govnih.gov
Elimination Half-Life
The mean elimination half-life of dehydro-aripiprazole is approximately 94 hours. fda.govdrugbank.comphysio-pedia.comsynnovis.co.uknih.gov This is longer than the mean elimination half-life of the parent compound, aripiprazole, which is about 75 hours. fda.govdrugbank.comphysio-pedia.comnih.gov The extended half-lives of both aripiprazole and dehydro-aripiprazole contribute to their sustained therapeutic effects. physio-pedia.com
Influence of Genetic Polymorphisms on Metabolite Exposure (e.g., CYP2D6 Phenotypes)
The metabolism of aripiprazole to dehydro-aripiprazole is significantly influenced by genetic polymorphisms of the CYP2D6 enzyme. nih.gov Individuals can be classified into different CYP2D6 metabolizer phenotypes, including poor metabolizers (PMs), intermediate metabolizers (IMs), normal metabolizers (NMs), and ultrarapid metabolizers (UMs). nih.gov
Conversely, ultrarapid metabolizers (UMs) of CYP2D6 may have lower plasma concentrations of aripiprazole and potentially altered concentrations of dehydro-aripiprazole, which could affect treatment response. cambridge.org Studies have shown that CYP2D6 genetic polymorphisms significantly influence the clearance of aripiprazole and the metabolic ratios of dehydro-aripiprazole to aripiprazole. springermedizin.de
Table 1: Effect of CYP2D6 Phenotype on Aripiprazole and Dehydro-aripiprazole Exposure
| CYP2D6 Phenotype | Change in Aripiprazole Exposure | Change in Dehydro-aripiprazole Exposure |
|---|---|---|
| Poor Metabolizers (PM) | ~80% increase fda.govpharmgkb.org | ~30% decrease fda.govpharmgkb.org |
| Intermediate Metabolizers (IM) | ~1.5-fold increase (for aripiprazole) nih.gov | Data not specified |
| Normal Metabolizers (NM/EM) | Baseline | Baseline |
| Ultrarapid Metabolizers (UM) | Potential for lower concentrations cambridge.org | Data not specified |
Drug Efflux Transporter Interactions
Dehydro-aripiprazole interacts with several drug efflux transporters, which can influence its distribution and potential for drug-drug interactions.
Dehydro-aripiprazole has been shown to be an inhibitor of P-glycoprotein (P-gp), also known as Multidrug Resistance Protein 1 (MDR1) or ABCB1. researchgate.netkne-publishing.compharmgkb.org In vitro studies using human MDR1-transfected Madin-Darby canine kidney (MDCKII-MDR1) cells demonstrated that dehydro-aripiprazole has a relatively strong inhibitory effect on human MDR1, with an IC₅₀ value of 1.3 µM. researchgate.netnih.gov This inhibitory potency is comparable to that of the parent compound, aripiprazole (IC₅₀ of 1.2 µM), and significantly stronger than other atypical antipsychotics like risperidone (B510), paliperidone, olanzapine, and ziprasidone (B1663615). researchgate.netnih.gov While aripiprazole and dehydro-aripiprazole are unlikely to cause drug-drug interactions at the blood-brain barrier via this mechanism, interactions at the intestinal absorption level may be a concern. researchgate.netnih.gov
Dehydro-aripiprazole is also an inhibitor of Breast Cancer Resistance Protein (BCRP), also known as ABCG2. researchgate.netkne-publishing.compharmgkb.org It exhibits a potent inhibitory effect on human BCRP, with a reported IC₅₀ value of 0.52 µM. researchgate.netnih.govmedchemexpress.comucsf.edu This is a stronger inhibition than that observed for the parent compound, aripiprazole (IC₅₀ of 3.5 µM). researchgate.netnih.gov Studies in knockout mice suggest that BCRP may be involved in the intestinal absorption of aripiprazole, although its contribution may be minimal. tandfonline.comnih.gov
Table 2: Inhibitory Potency (IC₅₀) of Dehydro-aripiprazole on Drug Efflux Transporters
| Transporter | IC₅₀ (µM) |
|---|---|
| Human MDR1/P-glycoprotein (ABCB1) | 1.3 researchgate.netnih.gov |
| Human BCRP (ABCG2) | 0.52 researchgate.netnih.govmedchemexpress.comucsf.edu |
Assessment of Multidrug Resistance-Associated Protein 4 (MRP4/ABCC4) Interaction
The interaction of dehydro-aripiprazole with drug efflux transporters is a key determinant of its pharmacokinetic profile. These transporters, located in critical areas such as the intestine and the blood-brain barrier, can significantly influence a drug's absorption and distribution. Research has been conducted to evaluate the inhibitory potential of dehydro-aripiprazole on several of these transporters, including Multidrug Resistance-Associated Protein 4 (MRP4), also known as ATP-binding cassette sub-family C member 4 (ABCC4). nih.govresearchgate.net
Studies investigating the inhibitory effects of aripiprazole and its active metabolite, dehydro-aripiprazole, have provided clear insights into their interaction with human MRP4. In vitro experiments have demonstrated that both aripiprazole and dehydro-aripiprazole exhibit almost no inhibitory effect on the activity of human MRP4. nih.govresearchgate.net This finding contrasts with their effects on other significant efflux transporters like P-glycoprotein (P-gp/MDR1/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2), where notable inhibitory activity was observed. nih.govresearchgate.net
The investigation into MRP4 is part of a broader effort to understand the potential for drug-drug interactions (DDIs). The International Transporter Consortium (ITC) and the U.S. Food and Drug Administration (FDA) have established guidelines to assess such risks. nih.govresearchgate.net The lack of significant inhibition of MRP4 by dehydro-aripiprazole suggests a low probability of clinically relevant DDIs occurring via this specific transporter.
| Compound | Transporter | Inhibitory Effect (IC50 Value) | Reference |
|---|---|---|---|
| Dehydro-aripiprazole | MDR1/ABCB1 | 1.3 µM | nih.gov |
| Dehydro-aripiprazole | BCRP/ABCG2 | 0.52 µM | nih.gov |
| Dehydro-aripiprazole | MRP4/ABCC4 | Almost no inhibitory effect | nih.govresearchgate.net |
| Aripiprazole | MDR1/ABCB1 | 1.2 µM | nih.gov |
| Aripiprazole | BCRP/ABCG2 | 3.5 µM | nih.gov |
| Aripiprazole | MRP4/ABCC4 | Almost no inhibitory effect | nih.govresearchgate.net |
Implications for Intestinal Absorption Processes
The interaction profile of dehydro-aripiprazole with efflux transporters has direct implications for its intestinal absorption. Efflux transporters in the gastrointestinal tract, such as MRP4, can actively pump substrates back into the intestinal lumen, thereby limiting their systemic absorption.
Given that dehydro-aripiprazole shows virtually no inhibitory activity against MRP4, it is unlikely that this transporter plays a significant role in limiting the intestinal absorption of dehydro-aripiprazole. nih.govresearchgate.net Consequently, drug-drug interactions at the level of intestinal absorption involving the MRP4 transporter are not a concern when dehydro-aripiprazole is co-administered with other drugs that are substrates or inhibitors of MRP4. nih.gov
Advanced Analytical Methodologies for Dehydro Aripiprazole Quantification in Biological Samples
Chromatographic Techniques
Chromatography remains the cornerstone for the separation and quantification of dehydro-aripiprazole from complex biological samples. Its ability to resolve the analyte from the parent drug, other metabolites, and endogenous matrix components is unparalleled.
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)
UHPLC-MS/MS is widely regarded as the gold standard for the bioanalysis of dehydro-aripiprazole due to its exceptional sensitivity, specificity, and speed. nih.govresearchgate.net This technique combines the high-resolution separation power of UHPLC, which uses columns with sub-2µm particles, with the precise detection and structural confirmation capabilities of tandem mass spectrometry. The high sensitivity allows for the quantification of very low concentrations of the analyte, making it ideal for studies involving micro-sampling or analysis in matrices with low drug penetration. scispace.com
Several UHPLC-MS/MS methods have been validated for dehydro-aripiprazole in various biological fluids. For instance, a method for human plasma utilized an ACQUITY UHPLC BEH C18 column (2.1 × 50.0 mm, 1.7 μm) and achieved a lower limit of quantification (LLOQ) of 25 ng/mL within a linear range of 25–1000 ng/mL. nih.gov Another highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method reported a linear range of 0.01 to 60 ng/mL for dehydroaripiprazole (B194390) in human plasma, with an average recovery exceeding 85%. researchgate.net In urine analysis, a UPLC-MS/MS method using a phenyl-hexyl column reported an LOQ of 5 ng/mL. nih.gov The specificity of MS/MS is achieved through selected reaction monitoring (SRM), where specific precursor-to-product ion transitions are monitored. For dehydro-aripiprazole, a common transition is m/z 446.04 → 285.02. researchgate.netmdpi.com
Table 1: UHPLC-MS/MS Method Parameters for Dehydro-aripiprazole Quantification
| Parameter | Method 1 (Plasma) nih.gov | Method 2 (Urine) nih.gov | Method 3 (Plasma) researchgate.net |
|---|---|---|---|
| Column | ACQUITY UHPLC BEH C18 | Waters Acquity UPLC® CSH™ Phenyl-Hexyl | Not Specified |
| Mobile Phase | Water/Acetonitrile | 2 mM Ammonium (B1175870) Acetate with 0.1% Formic Acid (A) and Methanol (B) | Not Specified |
| Detection | Tandem Mass Spectrometry | Waters Acquity TQ MS | Tandem Mass Spectrometry (ESI+) |
| Linear Range | 25-1000 ng/mL | Not Specified | 0.01-60 ng/mL |
| LLOQ | 25 ng/mL | 5 ng/mL | 0.01 ng/mL |
| Recovery | Not Specified | Not Specified | >85% |
High-Performance Liquid Chromatography (HPLC) with UV/DAD Detection
HPLC coupled with ultraviolet (UV) or diode-array detection (DAD) is a robust and cost-effective alternative to MS/MS for quantifying dehydro-aripiprazole. nih.govresearchgate.net While generally less sensitive than mass spectrometry, modern HPLC-UV/DAD methods can achieve the necessary quantification limits for many applications. nih.gov These methods are widely available in clinical and research laboratories.
A validated HPLC-UV method for determining dehydro-aripiprazole in plasma involved liquid-liquid extraction and UV detection at 254 nm. nih.gov This method demonstrated linearity from 2 to 1000 ng/mL, with an LLOQ of 0.78 ng/mL and a limit of detection (LOD) of 0.44 ng/mL. nih.gov Another HPLC-DAD method developed for human plasma used a C18 reversed-phase column and an ammonium buffer-acetonitrile mobile phase, achieving an LLOQ of 2 ng/mL with a short run time of 7 minutes. researchgate.netresearchgate.net For analysis in saliva, a UHPLC-DAD method was developed where dehydro-aripiprazole was detected at a wavelength of 214 nm, with a linear range of 10-1000 ng/mL. mdpi.comnih.gov
Table 2: HPLC-UV/DAD Method Parameters for Dehydro-aripiprazole Quantification
| Parameter | Method 1 (Plasma) nih.gov | Method 2 (Plasma) researchgate.net | Method 3 (Saliva) mdpi.com |
|---|---|---|---|
| Column | Reverse-Phase | C18 Reverse-Phase | Not Specified (UHPLC) |
| Detection | UV (254 nm) | DAD | DAD (214 nm) |
| Linear Range | 2-1000 ng/mL | Not Specified | 10-1000 ng/mL |
| LLOQ | 0.78 ng/mL | 2 ng/mL | 10 ng/mL |
| Sample Prep | Liquid-Liquid Extraction | Liquid-Liquid Extraction | Solid-Phase Extraction |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography-mass spectrometry (GC-MS) represents another powerful tool for the quantification of dehydro-aripiprazole, though it is less commonly used than LC-based methods for this compound. A significant requirement for GC-MS analysis of dehydro-aripiprazole is a derivatization step to increase its volatility and thermal stability.
One developed GC-MS method for plasma samples required solid-phase extraction (SPE) followed by derivatization with N-methyl-N-trimethylsilytrifluoroacetamide (MSTFA). nih.govresearchgate.net The analysis identified characteristic mass spectra ions for the derivatized dehydro-aripiprazole at m/z 304, 290, and 218. nih.govhumanjournals.com This method showed excellent extraction recovery of 102.3% and was linear over a concentration range of 8 to 250 ng/mL. nih.gov The limit of quantification was determined to be 6.9 ng/mL in 0.5 mL of serum, demonstrating its suitability for clinical sample analysis. nih.gov
Reversed-Phase HPLC (RP-HPLC)
Reversed-phase HPLC is the most common mode of liquid chromatography used for dehydro-aripiprazole analysis, forming the basis of the HPLC-UV and LC-MS/MS methods previously described. The separation relies on a nonpolar stationary phase (typically C18 or phenyl-hexyl) and a polar mobile phase. humanjournals.comakjournals.com
Various RP-HPLC methods have been optimized for the simultaneous determination of aripiprazole (B633) and dehydro-aripiprazole. ceon.rsijarmps.org For example, a column-switching HPLC-UV method used a C18 analytical column to separate dehydro-aripiprazole from plasma extracts, achieving a validated concentration range of 2 to 160 ng/mL and a detection limit of 0.5 ng/mL. nih.gov Another RP-HPLC method employed a mobile phase of acetonitrile, methanol, and a pH 3.5 buffer on a C18 column with UV detection at 254 nm. humanjournals.com The versatility of RP-HPLC allows for its application in diverse contexts, from routine therapeutic drug monitoring to stability-indicating assays in pharmaceutical formulations. ceon.rs
Electrophoretic and Spectrometric Approaches
Beyond mainstream chromatography, other analytical principles have been applied to quantify dehydro-aripiprazole.
Capillary electrophoresis (CE) has emerged as a viable, low-cost alternative to HPLC. researchgate.netnih.gov CE offers high separation efficiency, shorter analysis times, and reduced solvent consumption. A method was established to measure dehydro-aripiprazole using a CE system with optimized conditions including an 80 mM DMSO-phosphate buffer at pH 3.0 and UV detection at 214 nm. nih.govresearchgate.net This CE method demonstrated a wide linear range from 0.5 to 50 ng/mL for dehydro-aripiprazole. nih.gov Another approach utilized capillary zone electrophoresis (CZE) combined with field-amplified sample injection (FASI) to enhance sensitivity for plasma samples. humanjournals.com
In the realm of spectrometric techniques, a novel spectrofluorometric method was developed for dehydro-aripiprazole quantification in spiked human plasma. nih.gov This method is based on the quenching of the fluorescence of nitrogen-doped carbon quantum dots (N-CQDs) by the analyte. It provided a linear response in the 4 to 160 ng/mL range, presenting a unique and sensitive approach, although its specificity compared to chromatographic methods in authentic clinical samples requires further evaluation. nih.gov
Sample Preparation and Matrix Considerations in Preclinical Studies
The choice of sample preparation technique is critical for accurate quantification, as it must efficiently extract dehydro-aripiprazole from the biological matrix while removing interfering substances. The matrix itself presents unique challenges.
Plasma/Blood: This is the most common matrix for pharmacokinetic analysis. Common preparation techniques include:
Protein Precipitation (PPT): A simple and rapid method, often using acetonitrile, to remove proteins before analysis. mdpi.comresearchgate.net
Liquid-Liquid Extraction (LLE): Uses immiscible solvents to partition the analyte from the aqueous plasma phase, offering a cleaner extract than PPT. researchgate.netnih.gov
Solid-Phase Extraction (SPE): Provides the cleanest extracts by using a solid sorbent to selectively retain and elute the analyte, thereby minimizing matrix effects, which is especially important for MS-based detection. scispace.comnih.govhumanjournals.com
Dried Blood Spots (DBS): A minimally invasive sampling method where a small volume of blood is spotted onto filter paper. The dried spot is later punched out and extracted for analysis, often by UHPLC-MS/MS. nih.gov
Urine: Urine analysis can provide information on the renal clearance of dehydro-aripiprazole. Sample preparation is often simpler than for plasma, sometimes involving only dilution followed by direct injection into a UPLC-MS/MS system. nih.gov However, studies have shown that dehydro-aripiprazole is detectable in a smaller percentage of urine samples compared to other metabolites. nih.govresearchgate.net
Saliva: As a non-invasive alternative to blood collection, saliva is an attractive matrix. The concentration of dehydro-aripiprazole in saliva can be correlated with plasma levels. Sample preparation typically involves SPE to isolate the analytes from the complex oral fluid matrix before analysis by methods like UHPLC-DAD. mdpi.comnih.gov
Brain Tissue (in animal models): Quantifying dehydro-aripiprazole in brain tissue is crucial for preclinical studies assessing its central nervous system penetration and target engagement. nih.gov After homogenization of the tissue, extensive cleanup using techniques like LLE or SPE is required. researchgate.net Studies in mice have utilized these methods to demonstrate that dehydro-aripiprazole is a substrate of the P-glycoprotein (P-gp) efflux transporter at the blood-brain barrier, which influences its concentration in the brain. nih.govresearchgate.netresearchgate.net HPLC-UV methods have been validated for rat brain tissue with quantification ranges up to 6000 ng/g. researchgate.net
Mechanistic Studies on Dehydro Aripiprazole S Cellular and Neurobiological Effects
Intracellular Signaling Pathway Modulation
Dehydro-aripiprazole, much like aripiprazole (B633), exerts its effects by modulating various intracellular signaling pathways. These pathways are crucial for regulating neuronal function and are implicated in the therapeutic actions of antipsychotic medications.
Forskolin is a laboratory tool used to increase intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger in many biological processes. Studies have shown that both aripiprazole and its active metabolite, dehydro-aripiprazole, can act as partial agonists at dopamine (B1211576) D2 receptors. researchgate.netmedchemexpress.cn This partial agonism is characterized by their ability to inhibit forskolin-stimulated cAMP accumulation. researchgate.netmedchemexpress.cn In cell lines expressing human dopamine D2 receptors, dehydro-aripiprazole demonstrated an intrinsic activity similar to aripiprazole in inhibiting cAMP accumulation. medchemexpress.cn This action is thought to contribute to the stabilizing effect on dopaminergic neurotransmission, acting as an antagonist in states of dopamine hyperactivity and as an agonist in states of hypoactivity.
| Compound | Receptor | Effect on Forskolin-Stimulated cAMP Accumulation | Cell Line |
| Dehydro-aripiprazole | D2S, D2L | Partial Agonism (Inhibition) | CHO |
| Aripiprazole | D2S, D2L | Partial Agonism (Inhibition) | CHO |
Data derived from in vitro studies on clonal Chinese hamster ovary (CHO) cell lines expressing human dopamine receptors. medchemexpress.cn
The Extracellular Signal-Regulated Kinase (ERK) pathway is a critical signaling cascade involved in cell survival, proliferation, and plasticity. Aripiprazole has been shown to partially activate the Mitogen-Activated Protein Kinase (MAPK)/ERK pathway. nih.govresearchgate.net While direct studies on dehydro-aripiprazole's effect on ERK activation are less common, its similar pharmacological profile to aripiprazole suggests a comparable mechanism. pharmgkb.org Aripiprazole's activation of ERK is considered a component of its functionally selective action at the D2 receptor. nih.govresearchgate.net This is distinct from full agonists and may contribute to its unique clinical profile. nih.gov Some research indicates that aripiprazole can reduce the activation of ERK in response to oxidative stress, which may be a neuroprotective effect. mdpi.com
Glycogen synthase kinase 3 beta (GSK3β) is a key enzyme in numerous cellular processes, and its dysregulation has been linked to neuropsychiatric disorders. Antipsychotics, including aripiprazole, have been shown to modulate GSK3β activity, typically by increasing its inhibitory phosphorylation. mdpi.comtermedia.pl In vitro studies have demonstrated that aripiprazole treatment can lead to an increase in the phosphorylation of GSK3β. pharmgkb.orgresearchgate.net This effect is considered neuroprotective and may be part of the therapeutic mechanism of aripiprazole and, by extension, dehydro-aripiprazole. researchgate.net Chronic administration of aripiprazole has been found to increase GSK3β phosphorylation in brain regions like the prefrontal cortex and nucleus accumbens in animal models. mdpi.comuow.edu.au
| Treatment | Effect on GSK3β Phosphorylation | Cell/Tissue Type |
| Aripiprazole | Increased | SH-SY5Y human neuroblastoma cells, Rat prefrontal cortex, nucleus accumbens |
Data compiled from in vitro and in vivo preclinical studies. mdpi.comresearchgate.netuow.edu.au
| Treatment | Effect on BCL2 Levels | Cell Line |
| Aripiprazole | Increased | SH-SY5Y human neuroblastoma cells |
Findings from an in vitro study on human neuronal cells. researchgate.net
Neurotransmitter System Impact in Preclinical Models
Dehydro-aripiprazole's influence extends to the modulation of neurotransmitter systems, a key aspect of its antipsychotic action.
Glutamate (B1630785) is the primary excitatory neurotransmitter in the central nervous system, and its dysregulation is implicated in the pathophysiology of schizophrenia. Dehydro-aripiprazole has been shown to inhibit the release of glutamate from nerve terminals in the rat prefrontal cortex. selleckchem.com This inhibitory effect is mediated through the activation of presynaptic dopamine D2 and serotonin (B10506) 5-HT1A receptors. selleckchem.com The activation of these receptors leads to a reduction in nerve terminal excitability and the activation of voltage-dependent calcium channels (VDCCs) through a PKA-mediated signaling cascade. selleckchem.com This modulation of glutamate release may contribute to the neuroprotective and therapeutic effects of the compound. selleckchem.comdrugbank.com
Differential Effects on Mesolimbic and Nigrostriatal Dopaminergic Transmission
Studies suggest that aripiprazole and, by extension, its active metabolite dehydro-aripiprazole, exert differential effects on the mesolimbic and nigrostriatal dopamine pathways. The mesolimbic pathway is associated with the positive symptoms of schizophrenia, while the nigrostriatal pathway is involved in motor control.
Aripiprazole has been shown to selectively affect the mesolimbic dopaminergic pathway. oup.comnih.gov It can increase D2 receptor mRNA expression and decrease tyrosine hydroxylase (an enzyme essential for dopamine synthesis) mRNA expression in the ventral tegmental area (VTA), a key component of the mesolimbic system. oup.comnih.gov However, it appears to have no such effect in the substantia nigra, a critical part of the nigrostriatal pathway. oup.comnih.gov This selective action on the mesolimbic pathway may explain the lower incidence of extrapyramidal side effects (motor symptoms) associated with aripiprazole treatment compared to other antipsychotics. oup.comnih.gov
As a partial agonist, dehydro-aripiprazole is thought to act as a functional antagonist in the hyperdopaminergic state of the mesolimbic pathway, helping to alleviate positive symptoms. drugbank.comresearchgate.net Conversely, in the mesocortical pathway, where dopamine activity may be reduced, it is believed to act as a functional agonist. drugbank.com
Effects on Dopamine and Serotonin Extracellular Metabolite Levels
Dehydro-aripiprazole, in conjunction with aripiprazole, influences the extracellular levels of dopamine and serotonin metabolites. In vivo microdialysis studies in rats have shown that acute administration of aripiprazole leads to moderate increases in the dopamine metabolites 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA) in both the medial prefrontal cortex and the striatum, without affecting dopamine output itself. nih.gov Chronic administration shows similar moderate elevations of DOPAC and HVA in the striatum. nih.gov
Furthermore, aripiprazole has been found to reduce the levels of the serotonin metabolite 5-hydroxyindoleacetic acid (5-HIAA) in the striatum and medial prefrontal cortex. nih.govcpn.or.kr These effects on dopamine and serotonin metabolite levels are consistent with dehydro-aripiprazole's partial agonist activity at presynaptic dopamine D2 and 5-HT1A receptors and its antagonist activity at 5-HT2A receptors. nih.gov
| Metabolite | Effect in Medial Prefrontal Cortex | Effect in Striatum | Reference |
|---|---|---|---|
| DOPAC | Moderate Increase | Moderate Increase | nih.gov |
| HVA | Moderate Increase | Moderate Increase | nih.gov |
| 5-HIAA | Reduction | Reduction | nih.govcpn.or.kr |
Effects on Brain Neuro-Metabolite Levels in Animal Models
Magnetic Resonance Spectroscopy (MRS) studies in animal models have been used to investigate the effects of aripiprazole on various brain neuro-metabolites. These metabolites provide insights into neuronal integrity, energy metabolism, and cell membrane turnover.
One study in rats investigated the effects of aripiprazole and riluzole (B1680632) on neurometabolites in the central striatum and prefrontal cortex. researchgate.net The study found that drug treatment reduced the majority of detected metabolites, including glutamate and glutamine, in the brains of spontaneously hypertensive rats (a model for ADHD). researchgate.net Another study, however, found no significant changes in N-acetylaspartate (NAA)/creatine or choline/creatine ratios in the rat striatum after long-term treatment with haloperidol (B65202) or clozapine, suggesting that not all antipsychotics have the same effect on these metabolites. nih.gov
An exploratory study in humans with psychotic disorders compared the effects of aripiprazole and risperidone (B510) on prefrontal metabolite levels. jneuropsychiatry.org This study found a trend for risperidone to reduce Glx (a combination of glutamate and glutamine) levels compared to aripiprazole. jneuropsychiatry.org No clear differences were found for other metabolites like NAA, creatine, choline, and myo-inositol between the two treatments. jneuropsychiatry.org
| Neuro-Metabolite | Reported Effect of Aripiprazole/Dehydro-aripiprazole | Brain Region | Animal Model/Study Population | Reference |
|---|---|---|---|---|
| Glutamate + Glutamine (Glx) | Reduced (in SHR rats) | Striatum & Prefrontal Cortex | Spontaneously Hypertensive Rats | researchgate.net |
| Glutamate + Glutamine (Glx) | Maintained levels compared to risperidone (which reduced them) | Prefrontal Cortex | Humans with Psychotic Disorders | jneuropsychiatry.org |
| N-acetylaspartate (NAA) | No significant change | Prefrontal Cortex | Humans with Psychotic Disorders | jneuropsychiatry.org |
| Creatine | No significant change | Prefrontal Cortex | Humans with Psychotic Disorders | jneuropsychiatry.org |
| Choline | No significant change | Prefrontal Cortex | Humans with Psychotic Disorders | jneuropsychiatry.org |
| myo-Inositol | No significant change | Prefrontal Cortex | Humans with Psychotic Disorders | jneuropsychiatry.org |
Investigation of Neuroprotective Properties and Mechanisms in Excitotoxic Injury Models
Dehydro-aripiprazole has demonstrated neuroprotective properties in models of excitotoxic injury, which is neuronal damage caused by excessive stimulation by neurotransmitters like glutamate.
Both aripiprazole and its metabolite dehydro-aripiprazole have been shown to inhibit the release of glutamate from nerve terminals in the rat prefrontal cortex. nih.govselleckchem.com This effect is likely mediated by the activation of dopamine D2 and serotonin 5-HT1A receptors. nih.govselleckchem.com The activation of these receptors is thought to reduce nerve terminal excitability and subsequent activation of voltage-dependent calcium channels (VDCCs) through a signaling pathway involving protein kinase A (PKA). nih.govselleckchem.com By reducing excessive glutamate release, dehydro-aripiprazole may protect neurons from excitotoxic damage. nih.govwiley.com
Furthermore, the neuroprotective effects of aripiprazole have been linked to its 5-HT1A receptor agonism. lidsen.com Atypical antipsychotics with 5-HT1A agonist properties may offer protection against excitotoxic injury. lidsen.com Studies have also suggested that aripiprazole can alleviate chronic stress-induced hippocampal cell death, potentially through the downregulation of CACNA1C expression and reduction of inflammation. nih.gov
Comparative Preclinical Pharmacology of Dehydro Aripiprazole
Comparison of Receptor Binding and Intrinsic Activity with Parent Compound (Aripiprazole)
Dehydro-aripiprazole exhibits a receptor binding profile that is notably similar to its parent compound, aripiprazole (B633). frontiersin.org Both compounds demonstrate high affinity for dopamine (B1211576) D2 and D3 receptors, as well as serotonin (B10506) 5-HT1A and 5-HT2A receptors. fda.govdrugbank.com The affinity of dehydro-aripiprazole for D2 receptors is comparable to that of aripiprazole. fda.gov This is a crucial factor, as the therapeutic effects of aripiprazole are largely attributed to its partial agonist activity at D2 and 5-HT1A receptors, combined with antagonist activity at 5-HT2A receptors. fda.gov
Interactive Data Table: Receptor Binding Affinities (Ki, nM) of Aripiprazole and Dehydro-aripiprazole
| Receptor | Aripiprazole (Ki, nM) | Dehydro-aripiprazole (Ki, nM) |
| Dopamine D2 | 0.34 fda.govdrugbank.com | Similar to aripiprazole fda.gov |
| Dopamine D3 | 0.8 fda.govdrugbank.com | Similar to aripiprazole frontiersin.org |
| Serotonin 5-HT1A | 1.7 fda.govdrugbank.com | Has affinity medchemexpress.com |
| Serotonin 5-HT2A | 3.4 fda.govdrugbank.com | Has affinity medchemexpress.com |
| Serotonin 5-HT2B | - | Has affinity medchemexpress.com |
| Dopamine D4 | 44 fda.govdrugbank.com | - |
| Serotonin 5-HT2C | 15 fda.govdrugbank.com | - |
| Serotonin 5-HT7 | 39 fda.govdrugbank.com | - |
| Alpha-1 Adrenergic | 57 fda.govdrugbank.com | - |
| Histamine H1 | 61 fda.govdrugbank.com | - |
| Serotonin Reuptake Site | 98 drugbank.com | - |
| A lower Ki value indicates a higher binding affinity. |
Comparative Evaluation with Other Atypical Antipsychotics on Transporter Inhibition Potencies
Dehydro-aripiprazole and its parent compound, aripiprazole, have been evaluated for their potential to inhibit various drug transporters. Notably, both compounds demonstrate relatively potent inhibitory effects on the human multidrug resistance protein 1 (MDR1 or P-glycoprotein) and the breast cancer resistance protein (BCRP). nih.gov
In a comparative in vitro study, the half-maximal inhibitory concentrations (IC50) for aripiprazole and dehydro-aripiprazole against human MDR1 were 1.2 µM and 1.3 µM, respectively. nih.gov In contrast, other atypical antipsychotics such as risperidone (B510), paliperidone, olanzapine, and ziprasidone (B1663615) exhibited IC50 values for MDR1 that were more than tenfold higher, indicating a weaker inhibitory effect. nih.gov
For BCRP, aripiprazole and dehydro-aripiprazole showed IC50 values of 3.5 µM and 0.52 µM, respectively, with dehydro-aripiprazole being a particularly potent inhibitor. nih.gov Conversely, neither aripiprazole nor dehydro-aripiprazole displayed significant inhibitory activity against the multidrug resistance-associated protein 4 (MRP4). nih.gov These findings suggest that at therapeutic concentrations, aripiprazole and dehydro-aripiprazole are unlikely to cause significant drug-drug interactions at the blood-brain barrier involving these transporters. nih.gov
Interactive Data Table: IC50 Values (µM) for Transporter Inhibition
| Compound | MDR1 (P-glycoprotein) | BCRP | MRP4 |
| Aripiprazole | 1.2 nih.gov | 3.5 nih.gov | No significant inhibition nih.gov |
| Dehydro-aripiprazole | 1.3 nih.gov | 0.52 nih.gov | No significant inhibition nih.gov |
| Other Atypical Antipsychotics* | >10-fold higher than aripiprazole/dehydro-aripiprazole nih.gov | - | - |
| Includes risperidone, paliperidone, olanzapine, and ziprasidone. |
In Vitro and In Vivo Species Differences in Metabolite Activity and Their Translational Implications
Preclinical studies investigating the pharmacokinetics and metabolism of aripiprazole and dehydro-aripiprazole have revealed species-specific differences. Aripiprazole is primarily metabolized by CYP3A4 and CYP2D6 enzymes in humans. fda.govdrugbank.com However, the relative contribution of these enzymes can differ across species, which has translational implications for predicting human pharmacokinetics from animal models.
For instance, in cynomolgus monkeys, after intravenous and intramuscular administration, aripiprazole was not extensively metabolized, with the mean exposure to dehydro-aripiprazole being about 7-15% of the parent drug. fda.gov This is lower than the approximately 40% exposure observed in human plasma at steady state. fda.gov
Furthermore, studies in P-glycoprotein (ABCB1) deficient mice have shown a significant impact on the brain concentration of aripiprazole. researchgate.net In these knockout mice, brain levels of aripiprazole and its active metabolite were 3-4 fold higher compared to wild-type controls, while plasma concentrations were not significantly altered. researchgate.net This highlights the crucial role of P-glycoprotein in regulating the central nervous system penetration of aripiprazole and dehydro-aripiprazole and suggests that genetic variations in the ABCB1 gene in humans could potentially influence brain exposure and, consequently, clinical response. researchgate.net
Comparative Effects on Brain Volume and Neuro-Metabolism in Preclinical Models
The long-term effects of antipsychotic treatment on brain structure and metabolism are an area of active research. While specific preclinical studies directly comparing the effects of dehydro-aripiprazole to aripiprazole on brain volume and neuro-metabolism are limited, some insights can be drawn from studies on the parent compound.
In healthy volunteers, administration of single oral doses of aripiprazole was associated with measurements of glucose metabolism using [18F]FDG PET, though specific changes were not detailed in the provided search results. frontiersin.org Preclinical studies in rats have shown that aripiprazole can have effects on the conditioned avoidance response at high levels of D2 receptor occupancy (over 80%) without inducing catalepsy, a side effect associated with some other antipsychotics. psychiatryonline.org This suggests a different functional impact at the systems level compared to other antipsychotics. psychiatryonline.org
Future Directions for Academic Research on Dehydro Aripiprazole
Elucidation of Unresolved Molecular Mechanisms of Action
While it is established that dehydro-aripiprazole exhibits partial agonist activity at dopamine (B1211576) D2 and serotonin (B10506) 5-HT1A receptors, and antagonist activity at 5-HT2A receptors, the complete picture of its molecular interactions remains incomplete. drugbank.comnih.govpharmgkb.org Future research should delve deeper into the nuanced signaling pathways modulated by this metabolite. The complexity of aripiprazole's mechanism, often described as functional selectivity, suggests that dehydro-aripiprazole may also exhibit biased ligand properties, differentially activating specific downstream signaling cascades. drugbank.com Investigating these subtleties could reveal previously unknown therapeutic targets and explain the compound's unique clinical profile.
Key research questions include:
How does dehydro-aripiprazole's binding affinity and intrinsic activity at various receptor subtypes differ from aripiprazole (B633)?
What are the specific downstream signaling pathways (e.g., G-protein-dependent vs. β-arrestin-dependent) preferentially activated by dehydro-aripiprazole?
Are there additional, as-yet-unidentified molecular targets for dehydro-aripiprazole that contribute to its pharmacological effects?
Further Investigation of Metabolite-Specific Neuroprotective Pathways
Preliminary evidence suggests that aripiprazole and its metabolites may exert neuroprotective effects. selleckchem.com Research indicates that dehydro-aripiprazole inhibits glutamate (B1630785) release from rat prefrontocortical nerve terminals through the activation of dopamine D2 and 5-HT1A receptors. selleckchem.com This action reduces nerve terminal excitability and the activation of voltage-dependent calcium channels (VDCCs) via a PKA-mediated signaling cascade, potentially protecting against excitotoxic injury. selleckchem.com Furthermore, studies have shown that aripiprazole can potentiate nerve growth factor (NGF)-induced neurite outgrowth, a process that could be mediated in part by an increase in heat shock protein Hsp90α. nih.gov
Future studies should aim to:
Specifically delineate the neuroprotective mechanisms attributable to dehydro-aripiprazole, independent of the parent drug.
Investigate the role of dehydro-aripiprazole in modulating neuroinflammation and oxidative stress, key factors in many neurodegenerative and psychiatric disorders.
Explore the potential of dehydro-aripiprazole to promote neuronal plasticity and synaptogenesis.
Role of Dehydro-aripiprazole in Sustained Pharmacological Effects and Receptor Occupancy Dynamics
Future research should focus on:
Quantifying the specific contribution of dehydro-aripiprazole to the total and sustained dopamine D2 and serotonin 5-HT1A/2A receptor occupancy in clinically relevant brain regions.
Investigating how the ratio of aripiprazole to dehydro-aripiprazole influences receptor binding and downstream signaling over time.
Examining the impact of genetic polymorphisms in metabolizing enzymes, such as CYP2D6 and CYP3A4, on the pharmacokinetics of dehydro-aripiprazole and its contribution to receptor occupancy. nih.govnih.gov
Advanced In Silico Modeling and Simulation of Metabolite Behavior
Physiologically based pharmacokinetic (PBPK) modeling has been successfully used to predict the pharmacokinetics of aripiprazole and dehydro-aripiprazole under various conditions, such as pregnancy and in individuals with different CYP2D6 genotypes. ewitkey.cnresearchgate.netnih.gov These models provide a powerful tool for understanding and predicting drug behavior in diverse populations.
Future directions for in silico research include:
Developing more sophisticated PBPK models that incorporate detailed information on the tissue distribution and receptor binding kinetics of dehydro-aripiprazole.
Utilizing molecular docking and molecular dynamics simulations to visualize and analyze the interaction of dehydro-aripiprazole with its target receptors at an atomic level. tandfonline.com
Employing quantitative systems pharmacology (QSP) models to integrate pharmacokinetic and pharmacodynamic data, allowing for the simulation of the metabolite's effects on complex biological networks.
Exploration of Novel Therapeutic Applications based on Metabolite-Specific Activities
The unique pharmacological profile of dehydro-aripiprazole may open doors to novel therapeutic applications beyond those of its parent compound. For instance, its potential neuroprotective effects could be harnessed for the treatment of neurodegenerative disorders. selleckchem.com Furthermore, the synthesis and evaluation of dehydro-aripiprazole analogs have already shown promise in areas like antituberculosis and anticancer research. tandfonline.com
Future research should explore:
The therapeutic potential of dehydro-aripiprazole as a standalone treatment or as an adjunctive therapy in conditions where its specific mechanisms of action may be beneficial.
The design and synthesis of novel compounds based on the dehydro-aripiprazole scaffold to target specific receptors or signaling pathways with greater precision.
Preclinical and clinical studies to evaluate the efficacy and safety of dehydro-aripiprazole for new indications.
Q & A
Q. How to address ethical and technical barriers in pediatric or geriatric pharmacokinetic studies?
- Methodological Answer : Use sparse sampling designs (e.g., D-optimal sampling) to minimize blood volume. For geriatric cohorts, adjust for age-related declines in CYP2D6 activity via PopPK models. Obtain informed consent with simplified protocols and decentralized monitoring tools .
Data Interpretation Frameworks
Q. What criteria distinguish clinically significant drug-metabolite interactions from analytical artifacts?
- Methodological Answer : Apply the FDA’s [1.25–0.8] bounds for AUC ratio confidence intervals. For in vitro CYP inhibition (e.g., dehydroaripiprazole inhibiting CYP2D6), calculate IC50 shifts with/without pre-incubation. Confirm findings using human hepatocyte co-cultures and physiologically based pharmacokinetic (PBPK) modeling .
Q. How to validate computational predictions of dehydroaripiprazole’s off-target binding?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
